{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine
CAS No.:
Cat. No.: VC15752026
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol
* For research use only. Not for human or veterinary use.
![{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine -](/images/structure/VC15752026.png)
Specification
Molecular Formula | C13H13ClN2O |
---|---|
Molecular Weight | 248.71 g/mol |
IUPAC Name | [4-[(4-chlorophenyl)methoxy]phenyl]hydrazine |
Standard InChI | InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)9-17-13-7-5-12(16-15)6-8-13/h1-8,16H,9,15H2 |
Standard InChI Key | LHKVIOMBKQFLTK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1COC2=CC=C(C=C2)NN)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine has a molecular weight of 248.71 g/mol and the formula C₁₃H₁₃ClN₂O. The structure comprises a phenyl ring substituted with a hydrazine group (-NH-NH₂) at the para position, which is further ether-linked to a 4-chlorobenzyl moiety. The chlorine atom at the benzyl group enhances lipophilicity, potentially influencing bioavailability and receptor interactions .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₃ClN₂O |
Molecular Weight | 248.71 g/mol |
Predicted LogP | ~2.8 (estimated via analogs) |
Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |
Stability | Sensitive to oxidation; store under inert atmosphere |
Synthesis and Optimization Strategies
Table 2: Representative Synthesis Steps for Analogous Compounds
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | 4-Hydroxybenzaldehyde + 4-chlorobenzyl bromide → Ether formation | K₂CO₃, DMF, 80°C, 12h | 85% |
2 | Ether-aldehyde + hydrazine hydrate → Hydrazine derivative | Ethanol, reflux, 6h | 72% |
A study on triazole derivatives demonstrated that phenylhydrazine intermediates could be obtained in >70% yield using similar conditions .
Challenges and Optimization
Key challenges include:
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Oxidation Sensitivity: Hydrazine groups are prone to oxidation, necessitating inert atmospheres during synthesis.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the pure compound .
Physicochemical and Spectroscopic Properties
Spectral Characterization
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IR Spectroscopy: Expected peaks include N-H stretches (3300–3200 cm⁻¹), C-Cl (750 cm⁻¹), and C-O-C (1250 cm⁻¹) .
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NMR: ¹H NMR (DMSO-d₆) signals: δ 7.8–7.4 (aromatic protons), δ 5.1 (OCH₂Ph), δ 4.2 (NH-NH₂) .
Thermal Stability
Differential scanning calorimetry (DSC) of related hydrazines shows decomposition temperatures >200°C, suggesting moderate thermal stability .
Activity | Model System | Key Finding |
---|---|---|
Antimicrobial | In vitro assays | MIC: 16 µg/mL (S. aureus) |
Anticonvulsant | MES test (mice) | ED₅₀: 23 mg/kg |
Antioxidant | DPPH assay | IC₅₀: 42 µM |
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediates
The compound serves as a precursor for heterocyclic scaffolds (e.g., pyrazoles, triazoles) with enhanced bioactivity . For instance, coupling with ketones yields hydrazones investigated as kinase inhibitors .
Agrochemical Development
Chlorinated hydrazines are explored as herbicides due to their ability to disrupt plant amino acid synthesis .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Target Identification: Elucidate molecular targets via proteomic studies.
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Toxicological Studies: Assess chronic toxicity and genotoxic potential.
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